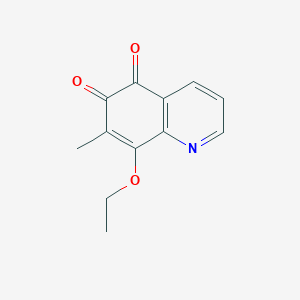
5,6-Quinolinedione, 8-ethoxy-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Quinolinedione, 8-ethoxy-7-methyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and biochemistry. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it an attractive subject of study.
Mécanisme D'action
The mechanism of action of 5,6-Quinolinedione, 8-ethoxy-7-methyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of various enzymes such as phosphodiesterase and tyrosine kinase, which are involved in various cellular processes. It has also been shown to modulate the activity of certain signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
5,6-Quinolinedione, 8-ethoxy-7-methyl- has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit inflammation in macrophages. In vivo studies have shown that it can reduce blood glucose levels in diabetic mice and inhibit tumor growth in mice with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,6-Quinolinedione, 8-ethoxy-7-methyl- in lab experiments include its relatively low cost, ease of synthesis, and unique biochemical and physiological effects. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous environments, and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 5,6-Quinolinedione, 8-ethoxy-7-methyl-. One potential direction is the development of new synthetic methods for this compound that improve yield and purity. Another direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, its potential applications in materials science and biochemistry should be further explored.
Méthodes De Synthèse
The synthesis of 5,6-Quinolinedione, 8-ethoxy-7-methyl- involves the reaction of 4-ethoxyaniline and methyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields a yellow crystalline compound that is further purified using recrystallization techniques. The yield of the compound is typically around 60%.
Applications De Recherche Scientifique
5,6-Quinolinedione, 8-ethoxy-7-methyl- has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In materials science, it has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals. In biochemistry, it has been studied for its potential as a fluorescent probe for the detection of various biomolecules.
Propriétés
Numéro CAS |
113361-36-7 |
|---|---|
Nom du produit |
5,6-Quinolinedione, 8-ethoxy-7-methyl- |
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
8-ethoxy-7-methylquinoline-5,6-dione |
InChI |
InChI=1S/C12H11NO3/c1-3-16-12-7(2)10(14)11(15)8-5-4-6-13-9(8)12/h4-6H,3H2,1-2H3 |
Clé InChI |
FXKOKNWZODELNW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C(=O)C2=C1N=CC=C2)C |
SMILES canonique |
CCOC1=C(C(=O)C(=O)C2=C1N=CC=C2)C |
Autres numéros CAS |
113361-36-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



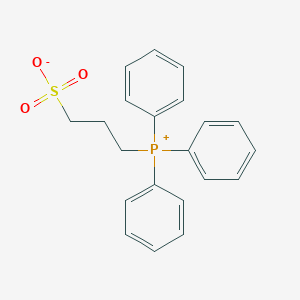

![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)


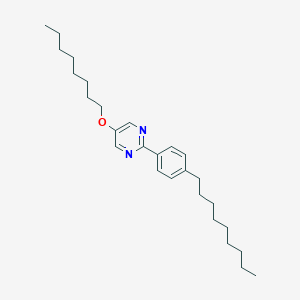


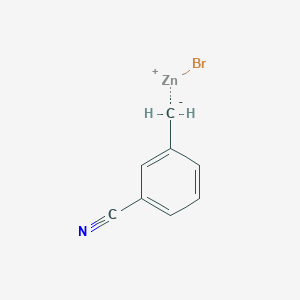
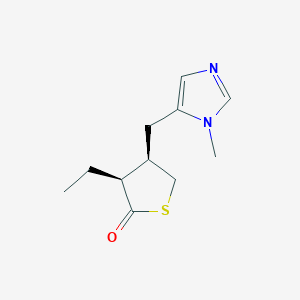


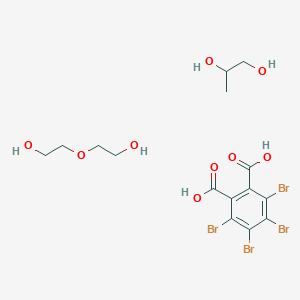
![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)